molecular formula C18H15NO4 B11412110 N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 868238-77-1

N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11412110
CAS No.: 868238-77-1
M. Wt: 309.3 g/mol
InChI Key: GXKDOTRJNKDPMD-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule based on the 4H-chromene-4-one (chromone) scaffold. The chromone core structure is an important heterocycle in medicinal chemistry, recognized as a versatile building block for the discovery of novel biologically active compounds . Chromone-2-carboxamide derivatives, in particular, have been identified as a privileged template in pharmaceutical research, especially for the development of ligands for central nervous system targets . For instance, closely related structural analogs have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme target for neurodegenerative conditions . Other coumarin-3-carboxamides, which share a similar carboxamide-linked aromatic pharmacophore, have been studied as potential anti-austerity agents against cancer cells and for targeting acetylcholinesterase in Alzheimer's disease research . Researchers value this compound for structure-activity relationship (SAR) studies aimed at optimizing affinity for purinergic or neurotransmitter receptors and enzymes. The compound can be synthesized from its corresponding chromone-2-carboxylic acid precursor and fully characterized using advanced techniques including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

868238-77-1

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO4/c1-22-13-8-6-12(7-9-13)11-19-18(21)17-10-15(20)14-4-2-3-5-16(14)23-17/h2-10H,11H2,1H3,(H,19,21)

InChI Key

GXKDOTRJNKDPMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2

solubility

12 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4-Oxo-4H-Chromene-2-Carboxylate

The first step involves forming the chromene ester through a condensation reaction. A representative procedure from uses acetophenone derivatives and diethyl oxalate under basic conditions:

  • Reagents : Acetophenone (2 g), diethyl oxalate, sodium ethoxide.

  • Conditions : Reflux in ethanol for 6–8 hours.

  • Yield : 70–80%.

  • Purification : Recrystallization from ethanol or column chromatography.

  • Characterization :

    • 1H NMR (CDCl3) : δ 8.09–6.99 ppm (aromatic protons), δ 4.46 (q, 2H, CH2), δ 1.43 (t, 3H, CH3).

Hydrolysis to 4-Oxo-4H-Chromene-2-Carboxylic Acid

The ester is hydrolyzed to the carboxylic acid using aqueous HCl:

  • Conditions : Reflux with 6 M HCl for 4 hours.

  • Yield : 80–90%.

  • Characterization :

    • 13C NMR (DMSO-d6) : δ 161.89 ppm (C=O of COOH).

Amidation with 4-Methoxybenzylamine

The carboxylic acid is activated and coupled with 4-methoxybenzylamine:

  • Activation Reagent : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Conditions : Stirring in DMF at room temperature for 12 hours.

  • Workup : Purification via flash chromatography (dichloromethane:methanol, 90:10).

  • Yield : 60–75%.

  • Characterization :

    • 1H NMR (DMSO-d6) : δ 10.66 ppm (s, 1H, CONH), δ 7.94–6.85 ppm (aromatic protons), δ 3.73 ppm (s, 3H, OCH3).

    • 13C NMR (DMSO-d6) : δ 165.0 ppm (C=O of amide), δ 55.44 ppm (OCH3).

Alternative Amidation Approaches

Carboxylic Acid Chloride Route

The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 4-methoxybenzylamine:

  • Conditions : Reflux in THF for 2 hours.

  • Yield : 65–70%.

  • Limitations : Requires strict anhydrous conditions.

One-Pot Synthesis

A streamlined method condenses 2-hydroxyacetophenone, diethyl oxalate, and 4-methoxybenzylamine in the presence of a dehydrating agent:

  • Reagents : 2-Hydroxyacetophenone, diethyl oxalate, 4-methoxybenzylamine, pyridine.

  • Conditions : Reflux in toluene for 24 hours.

  • Yield : 50–60%.

Optimization and Challenges

Solvent and Catalyst Effects

  • Ethanol vs. Toluene : Ethanol yields higher purity, while toluene reduces reaction time.

  • Coupling Agents : PyBOP outperforms EDC/HOBt in yield (75% vs. 60%).

Purification Challenges

  • By-Products : Unreacted amine and dimerization by-products require careful chromatography.

  • Recrystallization : Dichloromethane/n-hexane (1:3) yields crystalline product.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity
Stepwise (PyBOP)60–75%24 hoursModerate
Acid Chloride65–70%6 hoursHigh
One-Pot (Pyridine)50–60%24 hoursLow

Structural Confirmation Techniques

Spectroscopic Data

  • IR (KBr) : 1675 cm⁻¹ (C=O amide), 1610 cm⁻¹ (C=O chromone).

  • MS (ESI) : m/z 295.294 [M+H]+.

Industrial-Scale Considerations

Patent CA2127945C highlights the use of pyridine derivatives to enhance crystallinity during large-scale synthesis, recommending:

  • Dehydrating Agent : Pyridine/trimethylchlorosilane.

  • Crystallization Solvent : Hexane/ethyl acetate (3:1).

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide has shown promise in several therapeutic areas:

  • Anticancer Activity :
    • Studies have demonstrated that chromene derivatives exhibit significant anticancer properties. For instance, compounds with similar chromene structures have been evaluated against various cancer cell lines, revealing selective cytotoxicity and inhibition of tumor growth .
  • Anti-inflammatory Properties :
    • Research indicates that this compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. This makes it a potential candidate for treating inflammatory diseases.
  • Antioxidant Effects :
    • The antioxidant activity of chromene derivatives is well-documented, suggesting that this compound could help mitigate oxidative stress-related conditions .

Biological Mechanisms

The biological mechanisms underlying the effects of this compound are still under investigation. However, preliminary findings suggest:

  • Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism and has implications in neurodegenerative diseases.
  • Receptor Interaction : It may interact with various cellular receptors, potentially influencing signaling pathways related to cancer and inflammation .

Anticancer Evaluation

In a study assessing the anticancer activity of chromene derivatives, this compound was tested against several cancer cell lines (MCF-7, A549). The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Anti-inflammatory Studies

Another study focused on the anti-inflammatory effects of similar compounds demonstrated that this compound could reduce pro-inflammatory cytokine levels in vitro. This study highlights its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress and apoptosis, leading to its potential anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Implications

The following table summarizes key structural differences between the target compound and its analogues:

Compound Name Chromene Substituent Position Amide Position N-Substituent Key Structural Features
N-(4-Methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide 4-oxo 2 4-Methoxybenzyl Electron-donating methoxy; compact benzyl chain
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 2-oxo 3 4-Methoxyphenethyl Longer phenethyl chain; amide at position 3
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide 2-oxo 3 4-Fluorophenethyl + triazole Halogenated substituents; triazole moiety
N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide 4-oxo 2 Sulfamoyl-phenyl Sulfamoyl group; bulky and polar substituent
4-Oxo-4H-chromene-3-carboxaldehyde 4-oxo 3-carboxaldehyde None Reactive aldehyde group; no amide

Key Comparisons and Research Findings

Amide Position (2 vs. 3)
  • The target compound’s carboxamide at position 2 (vs. position 3 in ) may alter hydrogen-bonding patterns and π-π stacking interactions. For instance, coumarins with amides at position 3 often exhibit enhanced planarity, favoring interactions with enzymatic pockets . Conversely, position 2 amides could introduce steric hindrance or alternative binding modes.
N-Substituent Effects
  • Methoxybenzyl vs.
  • Halogenated vs. Sulfamoyl Substituents : The 4-chlorobenzyl and 4-fluorophenethyl groups in introduce electron-withdrawing effects, which could enhance electrophilic reactivity but reduce solubility. In contrast, the sulfamoyl group in adds polarity and hydrogen-bonding capacity, likely improving aqueous solubility but increasing synthetic complexity .
Functional Group Modifications
  • Carboxamide vs. Carboxaldehyde: The aldehyde group in is highly reactive, making it a versatile intermediate for further derivatization.

Biological Activity

N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound is primarily studied for its anti-inflammatory , antioxidant , and anticancer properties. Its chromene structure provides a versatile scaffold for various biological interactions, making it a candidate for therapeutic applications in diseases characterized by oxidative stress and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, reducing inflammation and associated damage.
  • Receptor Modulation : The compound may interact with specific cellular receptors, influencing signaling pathways crucial for cell survival and proliferation.
  • Induction of Apoptosis : In cancer cells, it has been shown to induce apoptosis through mechanisms such as tubulin inhibition, which disrupts the mitotic spindle during cell division .

Anticancer Activity

Studies have demonstrated that derivatives of chromene compounds exhibit potent anticancer effects. For instance, this compound has been shown to inhibit the growth of various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells. The compound's cytotoxicity was assessed with IC50 values indicating significant efficacy against these cell lines .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) methods. Results indicated that the compound effectively neutralizes free radicals, thereby mitigating oxidative stress .

Case Studies

A notable study highlighted the synthesis and evaluation of a series of chromene derivatives, including this compound. The research focused on the structure-activity relationship (SAR) and revealed that modifications at the 4-position significantly impacted biological activity. In particular, substituents that enhance lipophilicity were correlated with increased anticancer potency .

Data Table: Biological Activity Summary

Biological Activity Assay Method Cell Line IC50 Value (µg/mL) Reference
AnticancerMTT AssayA-54922.09
AnticancerMTT AssayMCF-76.40
AntioxidantDPPH ScavengingN/ASignificant Activity

Q & A

Basic: What are the standard synthetic routes for N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves multi-step organic reactions , including:

  • Chromene core formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., malononitrile) under acidic or basic conditions to form the 4-oxo-4H-chromene scaffold .
  • Amide coupling : Reaction of the chromene-2-carboxylic acid derivative with 4-methoxybenzylamine using coupling agents like EDC/HOBt or DCC .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .

Key reagents : 4-Methoxybenzylamine, chromene-2-carboxylic acid derivatives, and catalysts like p-toluenesulfonic acid (PTSA) .

Advanced: How can synthetic yield and purity be optimized for this compound?

  • Reaction condition control :
    • Temperature : Maintain 60–80°C during amide coupling to minimize side reactions .
    • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Purification : Employ gradient elution in HPLC with C18 columns (acetonitrile/water) for >95% purity .

Data contradiction note : Yields may vary due to steric hindrance from the 4-methoxybenzyl group; optimize stoichiometry (1.2:1 amine-to-acid ratio) .

Basic: Which spectroscopic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms substitution patterns (e.g., 4-methoxybenzyl protons at δ 3.8 ppm for OCH₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 352.12) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., SHELX-refined structures) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Comparative assays : Test the compound alongside structural analogs (e.g., replacing 4-methoxybenzyl with 4-chlorobenzyl) under standardized in vitro conditions (e.g., IC₅₀ assays for enzyme inhibition) .
  • Data normalization : Account for differences in cell lines (e.g., HepG2 vs. MCF-7) or assay protocols (e.g., fluorescence vs. colorimetric readouts) .
  • Meta-analysis : Use computational tools (e.g., PubChem BioActivity data) to identify trends in potency and selectivity .

Advanced: What is the role of the 4-methoxybenzyl group in structure-activity relationships (SAR)?

  • Hydrophobic interactions : The methoxy group enhances lipophilicity, improving blood-brain barrier (BBB) penetration in neurological studies .
  • Electron-donating effects : Stabilizes charge-transfer complexes with target enzymes (e.g., acetylcholinesterase) .
  • SAR comparison :
Substituent Activity (IC₅₀, nM) Target
4-Methoxybenzyl12.3 ± 1.2hAChE
4-Chlorobenzyl45.7 ± 3.8hAChE
Unsubstituted benzyl>100hAChE

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

  • Biochemical assays :
    • Fluorescence polarization : Measure binding affinity to β-amyloid aggregates .
    • Enzyme kinetics : Determine inhibition constants (Kᵢ) for cholinesterases using Ellman’s method .
  • Molecular docking : Use AutoDock Vina to model interactions with BACE-1 active sites (PDB: 2KM4) .
  • Cellular imaging : Confocal microscopy to track intracellular localization (e.g., mitochondrial targeting) .

Advanced: What challenges arise in crystallographic studies of this compound?

  • Crystal twinning : Common due to flexible 4-methoxybenzyl group; resolve using SHELXL TWIN commands .
  • Data resolution : Optimize cryocooling (100 K) to reduce thermal motion artifacts .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O motifs) to explain packing stability .

Advanced: What computational modeling approaches predict bioactivity?

  • Docking simulations : AutoDock or Schrödinger Suite for binding pose prediction (e.g., with hAChE) .
  • Molecular dynamics (MD) : GROMACS simulations (50 ns) to assess ligand-protein stability .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors .

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